molecular formula C11H15N5O4 B12077936 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one

Cat. No.: B12077936
M. Wt: 281.27 g/mol
InChI Key: ITZBKLJEKLWECT-FWYCZPIQSA-N
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Description

The compound 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one is a purine nucleoside analog. It is structurally related to guanosine, a naturally occurring nucleoside.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one typically involves the condensation of a purine base with a sugar moiety. One common method involves the use of trimethylchlorosilane and pyridine to protect the hydroxyl groups of the sugar, followed by the coupling of the protected sugar with the purine base . The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones , while reduction of the imino group can produce amines .

Scientific Research Applications

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound can act as a transition state analog inhibitor of enzymes involved in nucleic acid metabolism, such as cytidine deaminase . By binding to the active site of these enzymes, it can inhibit their activity and disrupt cellular processes .

Comparison with Similar Compounds

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one: is similar to other nucleoside analogs such as 2’-deoxyguanosine and 2-thioadenosine . it is unique in its specific structural modifications, which confer distinct biochemical properties and potential therapeutic applications . Similar compounds include:

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one

InChI

InChI=1S/C11H15N5O4/c1-12-11-14-9-8(10(19)15-11)13-4-16(9)7-2-5(18)6(3-17)20-7/h4-8,17-18H,2-3H2,1H3,(H,12,15,19)/t5-,6+,7+,8?/m0/s1

InChI Key

ITZBKLJEKLWECT-FWYCZPIQSA-N

Isomeric SMILES

CN=C1NC(=O)C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

CN=C1NC(=O)C2C(=N1)N(C=N2)C3CC(C(O3)CO)O

Origin of Product

United States

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